molecular formula C10H7F3O2 B12844879 4-(Trifluoromethyl)cubane-1-carboxylic acid

4-(Trifluoromethyl)cubane-1-carboxylic acid

Cat. No.: B12844879
M. Wt: 216.16 g/mol
InChI Key: CSEJTSYWSALBDK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. The addition of a trifluoromethyl group and a carboxylic acid functional group further enhances its chemical properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cubane-1-carboxylic acid involves multiple steps, starting from simpler cubane derivatives.

Industrial Production Methods: While large-scale industrial production methods are not extensively documented, the use of flow electrochemical conditions has been suggested for the upscaling of cubane derivatives. This method allows for the efficient and controlled synthesis of the compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols .

Scientific Research Applications

4-(Trifluoromethyl)cubane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)cubane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating binding to specific targets .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)cubane-1-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

4-(trifluoromethyl)cubane-1-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9-4-1-5(9)3-6(9)2(4)8(1,3)7(14)15/h1-6H,(H,14,15)

InChI Key

CSEJTSYWSALBDK-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1(C5C2C3(C45)C(F)(F)F)C(=O)O

Origin of Product

United States

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